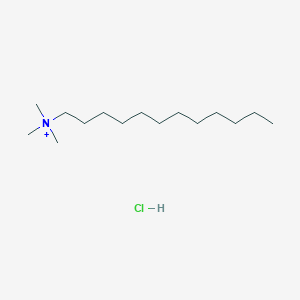

dodecyl(trimethyl)azanium;hydrochloride

説明

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) and Cationic Surfactants

Quaternary ammonium compounds (QACs or "quats") are a class of chemical compounds characterized by a central nitrogen atom bonded to four organic groups. researchgate.net This structure imparts a permanent positive charge on the nitrogen atom, making them cationic. researchgate.net QACs are utilized in a wide array of applications, serving as preservatives, antistatic agents, and active ingredients in disinfectants and sanitizers. researchgate.netsigmaaldrich.com

Within the broader category of QACs, those with a long hydrophobic alkyl chain and a hydrophilic head group exhibit surface-active properties and are known as cationic surfactants. greenchemintl.com The positively charged head group is attracted to negatively charged surfaces, a key characteristic that underpins many of their applications. greenchemintl.com Cationic surfactants are known for their ability to reduce the surface tension of liquids, which allows for easier mixing with other substances. researchgate.net They are often incompatible with anionic surfactants, as mixing them can lead to precipitation and loss of effectiveness. nih.gov

Significance of Dodecyltrimethylammonium (B156365) Chloride in Chemical Sciences and Engineering

Dodecyltrimethylammonium chloride (DTAC) is a prominent member of the cationic surfactant family, with the chemical formula C₁₅H₃₄NCl. biosynth.com It consists of a twelve-carbon alkyl chain (the dodecyl group) which forms the hydrophobic tail, and a trimethylammonium head group which provides the hydrophilic, positively charged portion of the molecule. mdpi.com This amphiphilic nature allows DTAC to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net

In the realm of chemical sciences , DTAC is extensively studied for its self-assembly and phase behavior. acs.orgnih.gov Its ability to form various structures, such as micelles and liquid crystalline phases, makes it a valuable model system for understanding fundamental colloidal and interfacial phenomena. acs.orgnih.gov Furthermore, DTAC is utilized as a template or structure-directing agent in the synthesis of mesoporous materials and nanoparticles. nih.govresearchgate.net The controlled aggregation of DTAC can be used to create nanoscale architectures in materials like silica (B1680970) and silver chloride. researchgate.netresearchgate.net In catalysis, it can be employed in micellar catalysis, where the micelles provide a unique microenvironment for chemical reactions, sometimes leading to enhanced reaction rates and selectivity. sigmaaldrich.com

In chemical engineering , DTAC finds applications in various processes. One notable area is in enhanced oil recovery (EOR), where surfactants are used to reduce interfacial tension between oil and water, aiding in the mobilization of trapped oil in reservoirs. mdpi.comekb.egijrat.org The interaction of DTAC with polymers is also a subject of significant research, with applications in areas like the formulation of personal care products and drug delivery systems. researchgate.netmdpi.com The study of these interactions is crucial for designing complex fluids with specific rheological and stability properties. nih.govresearchgate.net

Scope and Objectives of Contemporary Research on Dodecyltrimethylammonium Chloride

Current research on DTAC is multifaceted and aims to both deepen the fundamental understanding of its behavior and expand its technological applications. A primary focus of contemporary studies is the detailed characterization of its aggregation behavior and phase transitions under various conditions, including changes in temperature, pressure, and the presence of additives like salts or polymers. nih.govnih.gov Researchers are investigating the thermodynamics of micellization and the factors that influence the size, shape, and charge of the aggregates formed. researchgate.nettandfonline.com

Another significant area of research is its role in materials science, particularly as a templating agent. numberanalytics.com The objective is to precisely control the synthesis of nanomaterials with tailored pore structures and surface properties for applications in catalysis, separation, and energy storage. nih.govnumberanalytics.com

In the context of biomedical applications, research is exploring the use of DTAC and similar surfactants in drug delivery systems. mdpi.commdpi.com The ability of micelles to encapsulate hydrophobic drugs and the interaction of the cationic surfactant with biological membranes are key areas of investigation. mdpi.comnih.gov Studies also delve into the interactions of DTAC with proteins and polymers, which is fundamental for developing new formulations in cosmetics and pharmaceuticals. researchgate.netnih.gov

Furthermore, the environmental fate and behavior of DTAC are being studied, particularly its sorption to soils and sediments, which is crucial for assessing its environmental impact. nih.gov

Physicochemical Properties of Dodecyltrimethylammonium Chloride (DTAC)

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₄NCl | biosynth.com |

| Molecular Weight | 263.89 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | White to pale-yellow powder or colorless to slightly yellowish liquid | mdpi.com |

| Melting Point | 37 °C | sigmaaldrich.com |

| Decomposition Temperature | 246 °C | sigmaaldrich.com |

| Solubility in Water | 50 mg/mL, clear, colorless | sigmaaldrich.com |

| Density (at 20 °C) | 1 g/cm³ | sigmaaldrich.com |

Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Chloride (DTAC) in Aqueous Solution

The critical micelle concentration is a fundamental property of surfactants. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, they self-assemble into aggregates called micelles.

| Temperature | CMC (mol/L) | Method | Source(s) |

| 25 °C (298.15 K) | ~0.016 | Surface Tension/Conductivity | wikipedia.org |

| 25 °C (298.15 K) | 4467 mg/L (~0.017 M) | Solid-Phase Microextraction | oup.com |

| 25 °C (298.15 K) | Varies with NaCl concentration | Electrical Conductivity | nih.gov |

| 288.15 K - 308.15 K | Temperature dependent (U-shaped curve) | Conductivity | researchgate.net |

Structure

3D Structure of Parent

特性

分子式 |

C15H35ClN+ |

|---|---|

分子量 |

264.90 g/mol |

IUPAC名 |

dodecyl(trimethyl)azanium;hydrochloride |

InChI |

InChI=1S/C15H34N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1; |

InChIキー |

DDXLVDQZPFLQMZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC[N+](C)(C)C.Cl |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of Dodecyltrimethylammonium Chloride

Established Synthetic Routes for Dodecyltrimethylammonium (B156365) Chloride

The most common and established industrial synthesis of dodecyltrimethylammonium chloride is a two-step process that begins with n-dodecanol (also known as lauryl alcohol). google.comgoogle.com This method is favored for its potential to produce high yields and high-purity products. sigmaaldrich.com

Preparation of n-Dodecyl Chloride from n-Dodecanol

The first step in the synthesis is the conversion of n-dodecanol to n-dodecyl chloride (also known as 1-chlorododecane). google.com This is a chlorination reaction where the hydroxyl group (-OH) of the alcohol is substituted with a chlorine atom. A common and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂). google.comgoogle.com

The reaction involves the slow addition of n-dodecanol to thionyl chloride. google.com To facilitate the reaction and improve yield, a catalyst is often employed. Amide series catalysts, such as N,N-dimethylformamide, have been shown to be effective. google.com The reaction is typically carried out in a solvent like petroleum ether and may include an acid-binding agent such as pyridine. google.comgoogle.com The reaction mixture is heated to temperatures between 60-70°C for several hours. google.com During the reaction, gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are generated and must be removed to drive the reaction to completion. google.com Industrial processes may employ a vacuum pump to continuously remove these waste gases, which are then neutralized in an alkaline solution. google.com This continuous removal helps to shift the reaction equilibrium towards the formation of the desired n-dodecyl chloride, leading to yields as high as 90-95%. google.com

Quaternization Reaction of n-Dodecyl Chloride with Trimethylamine (B31210)

The second step is the quaternization of the n-dodecyl chloride intermediate to form the final product, dodecyltrimethylammonium chloride. google.com This is a classic nucleophilic substitution reaction, specifically a Menschutkin reaction, where the tertiary amine, trimethylamine (N(CH₃)₃), attacks the n-dodecyl chloride. The nitrogen atom of trimethylamine forms a new covalent bond with the dodecyl chain, displacing the chloride ion and resulting in a quaternary ammonium (B1175870) cation with a chloride counter-ion. google.com

This reaction is typically performed by heating n-dodecyl chloride and trimethylamine in a sealed, pressurized vessel, such as an autoclave, to prevent the volatile trimethylamine from escaping. google.comgoogle.com The reaction is conducted in a polar organic solvent, with acetonitrile (B52724) being a common choice. google.comsigmaaldrich.com The mixture is heated to around 90-95°C for several hours. google.comgoogle.com After the reaction is complete, the mixture is cooled, and the crude product precipitates. google.com The solid product is then purified by washing with a non-polar solvent like anhydrous ether to remove any unreacted starting materials or byproducts, followed by drying. google.comgoogle.com This step can achieve yields of approximately 94%, resulting in a final product with a purity of up to 99%. google.com

Table 1: Typical Reaction Conditions for DTAC Synthesis

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Chlorination | n-Dodecanol, Thionyl chloride | Pyridine, N,N-dimethylformamide | Petroleum ether | 60 - 70 | 4 - 5 | 90 - 95 google.com |

| 2. Quaternization | n-Dodecyl chloride, Trimethylamine | - | Acetonitrile | 90 - 95 | 3 - 8 | ~94 google.comgoogle.com |

Advancements in Dodecyltrimethylammonium Chloride Synthesis for Enhanced Purity and Yield

Key innovations include the use of specific amide series catalysts like N,N-diethylformamide or N,N-dimethylformamide in the initial chlorination step. google.comgoogle.com The selection of appropriate solvents, such as petroleum ether for the chlorination and polar solvents like acetonitrile for the quaternization, has also been critical. google.comgoogle.com

A significant process improvement involves the method of removing the acidic gases (HCl and SO₂) produced during the reaction of n-dodecanol with thionyl chloride. google.com Instead of simply venting, a vacuum system is used to actively pump the waste gases away from the reaction mixture and into an alkali solution for neutralization. google.com This approach is safer, minimizes environmental pollution, and, by continuously removing products, helps to drive the reaction equilibrium forward, thus increasing the conversion rate and yield of n-dodecyl chloride. google.com Furthermore, controlling the addition rate of thionyl chloride over several hours prevents the reaction from becoming too violent. google.com The subsequent quaternization step, when performed under controlled pressure (e.g., 0.3-0.5 MPa) and temperature in an autoclave, ensures efficient reaction with the volatile trimethylamine, leading to a high-purity final product (up to 99%) without the need for recrystallization. google.comgoogle.com

Regioselective Deuteration and Other Derivatization Strategies

The chemical modification of dodecyltrimethylammonium chloride can be undertaken to produce analogs for research or to fine-tune its properties. These modifications include isotopic labeling, such as deuteration, and the synthesis of related derivatives.

Regioselective Deuteration: Regioselective deuteration involves replacing specific hydrogen atoms with deuterium (B1214612) atoms at defined positions within the molecule. This is a valuable tool in mechanistic studies, metabolic research, and as an internal standard for mass spectrometry analysis. While specific studies on the regioselective deuteration of DTAC are not widely documented, general methods for H-D exchange reactions on organic compounds can be applied. For instance, catalytic systems like Palladium on carbon (Pd/C) with aluminum powder in heavy water (D₂O) have been used for the chemo- and regioselective H-D exchange of various organic building blocks. nih.gov In such a system, deuterium gas is generated in situ, which then facilitates the exchange reaction at specific sites on the target molecule, often adjacent to functional groups or aromatic rings. nih.gov For DTAC, this could potentially allow for deuteration at positions alpha to the nitrogen atom or along the alkyl chain. Another approach involves the use of deuterated alkylating agents, such as those derived from sulfonium (B1226848) salts, which can act as electrophilic sources of deuterated alkyl groups in synthesis. chemrxiv.org

Other Derivatization Strategies: The dodecyltrimethylammonium scaffold allows for various derivatization strategies. The primary point of modification can be the counter-ion, the length of the main alkyl chain, or the groups on the nitrogen atom.

Counter-ion Exchange: The chloride anion can be exchanged for other anions (e.g., bromide, hydroxide, sulfate) to create different quaternary ammonium salts like dodecyltrimethylammonium bromide (DTAB). nih.govacs.org This can alter the solubility and other physicochemical properties of the surfactant.

Alkyl Chain Modification: Analogs with different alkyl chain lengths (e.g., tetradecyl, hexadecyl, octadecyl) can be synthesized by starting with the corresponding long-chain alcohol. acs.orgkrwater.com These modifications directly impact the hydrophobicity of the surfactant and its critical micelle concentration.

Quaternary Ammonium Group Modification: The trimethylammonium headgroup can be altered. For example, starting with N,N-dimethyldodecylamine and reacting it with a different alkylating agent (e.g., methyl iodide) is one synthetic route. nih.gov Alternatively, one or more methyl groups can be replaced with other functional groups, such as ethanol (B145695) groups, by reacting 1-chlorododecane (B51209) with amines like di- or triethanolamine.

Thermal Decomposition Pathways and Products of Dodecyltrimethylammonium Chloride-Based Systems

The thermal stability of dodecyltrimethylammonium chloride is an important consideration for its application at elevated temperatures. When heated, the dodecyltrimethylammonium (n-DTA⁺) cation can undergo decomposition through several pathways, primarily initiated by the chloride anion. merckmillipore.com The decomposition typically begins around 160°C, with significant mass loss and evolution of gaseous products. merckmillipore.com

Two primary mechanisms have been identified for the thermal decomposition of DTAC:

Nucleophilic Substitution (Sₙ2): The chloride anion acts as a nucleophile and attacks the electrophilic carbon atoms of the n-DTA⁺ cation. This can occur at two sites:

Attack on an α-carbon of the dodecyl chain, leading to the formation of 1-chlorododecane and trimethylamine. merckmillipore.com

Attack on a methyl group attached to the nitrogen, resulting in the formation of methyl chloride and N,N-dimethyldodecylamine. merckmillipore.com

Hofmann Elimination (E2): The chloride anion acts as a base, abstracting an acidic proton from the carbon atom in the β-position of the dodecyl chain. This initiates an elimination reaction, yielding 1-dodecene, trimethylamine, and hydrogen chloride. merckmillipore.com

The presence of these decomposition products, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas, has been confirmed in various studies. merckmillipore.com The dominant decomposition pathway can be influenced by the specific conditions and the system in which DTAC is present. merckmillipore.com

Table 2: Major Thermal Decomposition Products of Dodecyltrimethylammonium Chloride

| Decomposition Pathway | Key Products |

| Sₙ2 Nucleophilic Substitution | 1-Chlorododecane, Trimethylamine, Methyl chloride, N,N-Dimethyldodecylamine merckmillipore.com |

| E2 Hofmann Elimination | 1-Dodecene, Trimethylamine, Hydrogen chloride merckmillipore.com |

| General Thermal Degradation | Carbon monoxide, Carbon dioxide, Nitrogen oxides |

Colloidal and Self Assembly Phenomena of Dodecyltrimethylammonium Chloride

Micellization Behavior of Dodecyltrimethylammonium (B156365) Chloride in Aqueous and Non-Aqueous Media

Dodecyltrimethylammonium chloride is a cationic surfactant that exhibits characteristic self-assembly in solutions, forming aggregates known as micelles. This behavior is primarily driven by the hydrophobic effect, where the hydrophobic dodecyl chains avoid contact with water by aggregating, while the hydrophilic trimethylammonium headgroups remain exposed to the aqueous environment.

Determination of Critical Micelle Concentration (CMC) and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration threshold at which micelles spontaneously form. wikipedia.org Below the CMC, DTAC molecules exist predominantly as monomers, while above this concentration, they assemble into micelles. wikipedia.org The CMC of DTAC is influenced by several factors, including temperature, the ionic strength of the solution, and the presence of co-solutes.

Temperature: The effect of temperature on the CMC of DTAC is non-monotonic. wpmucdn.com For ionic surfactants like DTAC, the CMC value typically decreases as the temperature rises from a low value, reaches a minimum, and then increases with a further rise in temperature. nih.gov This U-shaped dependence is a result of two opposing effects: at lower temperatures, the increased solubility of the hydrophobic tail with temperature hinders micellization, while at higher temperatures, the disruption of structured water around the hydrophobic chains favors it. wpmucdn.comnih.gov The minimum in the CMC vs. temperature curve corresponds to the point where the enthalpy of micellization is zero. nih.govnih.gov

Ionic Strength: The addition of an electrolyte, such as sodium chloride (NaCl), to an aqueous solution of DTAC leads to a significant decrease in its CMC. nih.gov This is because the added salt screens the electrostatic repulsion between the positively charged headgroups of the DTAC molecules at the micelle surface. nih.gov This reduction in repulsion facilitates the aggregation of surfactant monomers at lower concentrations. nih.gov Studies have shown that NaCl shifts the CMC of DTAC strongly towards lower values. nih.gov

Co-solutes: The presence of other substances, like alcohols, can also affect the CMC. Alcohols can act as co-surfactants, incorporating into the micellar structure, or as co-solvents, altering the properties of the bulk solvent. Their impact depends on their concentration and chemical structure.

The following table presents experimental data on the CMC of Dodecyltrimethylammonium chloride under different conditions.

Table 1: Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Chloride (DTAC) in Aqueous Solutions This table is interactive. You can sort and filter the data.

| Temperature (K) | Added Salt (NaCl) | CMC (mmol/L) | Data Source |

|---|---|---|---|

| 288.15 | None | 21.3 | researchgate.net |

| 298.15 | None | 20.0 | researchgate.net |

| 308.15 | None | 19.5 | researchgate.net |

| 278.15 | 0.01 M | 1.83 | nih.gov |

| 298.15 | 0.01 M | 1.48 | nih.gov |

Micelle Aggregation Number and Morphology Evolution

The aggregation number (N) is the average number of surfactant monomers that constitute a single micelle. csun.edu For DTAC, this number is influenced by factors such as counterion concentration. csun.edu In aqueous solutions, DTAC typically forms spherical micelles. The aggregation number for DTAC and its bromide analogue, dodecyltrimethylammonium bromide (DTAB), has been shown to depend on the total concentration of counterions in the aqueous phase, whether from the surfactant itself or from added salt. csun.edu

The aggregation number can be determined using techniques like time-resolved fluorescence quenching (TRFQ). csun.edu Studies on dodecyltrimethylammonium (DTA+) micelles show that as the micelles grow (i.e., the aggregation number increases), the polar shell of the micelle becomes "drier," meaning the number of water molecules per surfactant molecule decreases. csun.edu While significant evolution in morphology from spherical to other shapes like cylindrical or lamellar phases can occur for some surfactants at high concentrations or with specific additives, for DTAC under typical conditions, the primary evolution is the growth in the size (aggregation number) of the spherical micelles. A second, less distinct critical micelle concentration (2nd cmc) has been observed for some similar ionic surfactants, which is sometimes attributed to structural transitions of the initial spherical micelles.

Thermodynamic Analysis of Micellization Processes

The spontaneity of the micellization process is dictated by the change in Gibbs free energy (ΔG°mic). The process is spontaneous when ΔG°mic is negative. The thermodynamic parameters of micellization—Gibbs free energy, enthalpy (ΔH°mic), and entropy (ΔS°mic)—are related by the equation: ΔG°mic = ΔH°mic - TΔS°mic.

The enthalpy of micellization (ΔH°mic) for DTAC is small and strongly temperature-dependent, often changing from endothermic (positive) at lower temperatures to exothermic (negative) at higher temperatures. nih.govnih.gov The Gibbs free energy (ΔG°mic) is consistently negative, indicating a spontaneous process, and shows only a slight dependence on temperature. nih.govnih.gov The heat capacity of micellization (ΔC°p,mic) is strongly negative, which is related to the removal of the water-accessible non-polar surface area of the surfactant upon aggregation. nih.gov

Table 2: Thermodynamic Parameters for Dodecyltrimethylammonium Chloride (DTAC) Micellization in 0.01 M NaCl at 298.15 K This table is interactive. You can sort and filter the data.

| Parameter | Value | Unit | Data Source |

|---|---|---|---|

| ΔG°mic | -33.4 | kJ/mol | nih.gov |

| ΔH°mic | -2.6 | kJ/mol | nih.gov |

| TΔS°mic | 30.8 | kJ/mol | nih.gov |

Interfacial Adsorption and Film Formation by Dodecyltrimethylammonium Chloride

As a surface-active agent, DTAC has a strong tendency to adsorb at interfaces, which significantly alters the interfacial properties.

Adsorption at Liquid-Air and Liquid-Liquid Interfaces

At the liquid-air interface, DTAC molecules orient themselves with their hydrophobic dodecyl tails directed towards the air and their hydrophilic trimethylammonium headgroups remaining in the aqueous phase. This adsorption reduces the surface tension of the water. As the concentration of DTAC increases, the interface becomes more populated with surfactant molecules until a saturated monolayer is formed at the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Adsorption on Solid Surfaces (e.g., Silica (B1680970), Illite (B577164), H-terminated Si(111))

The adsorption of DTAC onto solid surfaces is highly dependent on the surface chemistry of the solid.

Silica: In aqueous solutions at neutral or alkaline pH, silica (SiO₂) surfaces are typically negatively charged. DTAC, being a cationic surfactant, adsorbs strongly onto silica primarily through electrostatic attraction between its positively charged headgroup and the negative sites on the silica surface. acs.orgacs.org This strong electrostatic interaction leads to significantly higher levels of adsorption compared to anionic surfactants, which experience electrostatic repulsion. acs.org Hydrophobic interactions between the alkyl chains of the adsorbed surfactant molecules also contribute to the formation of surface aggregates, such as hemimicelles or admicelles, at higher concentrations. acs.org Studies show the maximum adsorbed amount (Γmax) of DTAC on silica is approximately eight times greater than that of a comparable anionic surfactant. acs.org

Illite: Illite is a type of clay mineral that also carries a negative charge in aqueous suspension. Similar to silica, the primary mechanism for DTAC adsorption on illite is the strong electrostatic interaction between the cationic surfactant and the negatively charged mineral surface. Quaternary ammonium (B1175870) salts like DTAC are considered effective collectors for illite in flotation processes due to this strong adsorption.

H-terminated Si(111): A hydrogen-terminated silicon (Si(111)) surface is atomically flat and hydrophobic. mrs-j.org In-situ atomic force microscopy (AFM) studies have shown that DTAC adsorbs onto this hydrophobic surface from an aqueous solution to form a smooth and flat adsorption layer. mrs-j.org The molecules in this self-assembled monolayer are likely arranged with their alkyl chains assembled nearly normal to the silicon surface, driven by hydrophobic interactions between the dodecyl tails and the hydrophobic surface. mrs-j.org

Phase Behavior and Lyotropic Liquid Crystalline Structures Formed by Dodecyltrimethylammonium Chloride

Dodecyltrimethylammonium chloride, when mixed with a solvent like water, exhibits rich lyotropic liquid crystalline behavior, forming a variety of ordered structures depending on concentration and temperature. At low concentrations in water, DTAC exists as individual molecules (monomers) until it reaches the critical micelle concentration (CMC), above which it self-assembles into spherical micelles.

As the concentration of DTAC increases, these spherical micelles pack more closely and can transition into other ordered phases. The typical phase progression for the DTAC/water system involves a transition from an isotropic micellar solution (L1) to a hexagonal phase (H₁), where cylindrical micelles are arranged in a hexagonal lattice. tandfonline.comacs.org At even higher surfactant concentrations, more complex structures emerge. The system can form bicontinuous cubic phases (of type I₁), and intermediate phases between the hexagonal and lamellar regions have also been identified. tandfonline.comtandfonline.com For instance, in the concentration range of 80 to 84 wt% surfactant below 35°C, an intermediate phase with non-cylindrical aggregates, which can be indexed to a centered rectangular lattice, has been observed. tandfonline.comtandfonline.com Finally, at very high concentrations, a lamellar phase (Lα) may form, consisting of surfactant bilayers separated by thin layers of water. tandfonline.com

The phase diagram of the DTAC/water system has been mapped using techniques like 2H Nuclear Magnetic Resonance (NMR), Small-Angle X-ray Scattering (SAXS), and polarizing microscopy. tandfonline.comacs.org These studies have detailed the boundaries of various phases, including two-phase regions where different liquid crystalline structures coexist in equilibrium. tandfonline.comacs.org

Pressure-Induced Phase Transformations in Hydrated Systems

The application of hydrostatic pressure serves as a critical tool for investigating the stability and transformations of the lyotropic phases formed by DTAC. High-pressure studies, often utilizing synchrotron X-ray diffraction, have revealed that pressure can induce significant phase transitions in the hydrated DTAC system. researchgate.netnih.gov

The effect of pressure is dependent on the water content of the system. In more hydrated samples, with a DTAC weight concentration between 0.5 and 0.6, increasing pressure can induce a transition from the two-dimensional hexagonal (H₁) phase to a micellar Pm3n cubic phase. researchgate.netnih.gov This indicates that pressure favors the formation of phases with a higher positive curvature. Conversely, in drier samples with a DTAC concentration of around 0.8, pressure drives the transition from a bicontinuous Ia3d cubic phase to the hexagonal (H₁) phase. researchgate.netnih.gov In very dry samples, a transient lamellar (Lα) phase has been observed to form during the transition from the Ia3d cubic to the hexagonal phase under increasing pressure. researchgate.netnih.gov

These pressure-induced transformations are linked to the compressibility of the different components. The compressibility of DTAC itself is highly dependent on pressure, whereas the hydration water within the lipid phases is very low in compressibility. researchgate.netnih.gov The application of pressure causes small but continuous conformational changes in the DTAC molecules, influencing the delicate balance of forces that determines the most stable phase structure. nih.gov

Table 1: Pressure-Induced Phase Transitions in the Dodecyltrimethylammonium Chloride (DTAC)-Water System researchgate.netnih.gov

| Initial Phase | DTAC Concentration (c) | Pressure Effect | Resulting Phase |

| Hexagonal (H₁) | 0.5 - 0.6 | Increasing Pressure | Micellar Cubic (Pm3n) |

| Bicontinuous Cubic (Ia3d) | 0.8 | Increasing Pressure | Hexagonal (H₁) |

| Bicontinuous Cubic (Ia3d) | Very Dry | Increasing Pressure | Transient Lamellar (Lα) → Hexagonal (H₁) |

Self-Assembly of Dodecyltrimethylammonium Chloride in Deep Eutectic Solvents (DESs) and Protic Ionic Liquids (PILs)

The self-assembly of surfactants like DTAC extends beyond aqueous solutions into novel solvent systems such as deep eutectic solvents (DESs) and protic ionic liquids (PILs). These non-aqueous, ionic environments present unique conditions for micellization and aggregation.

Protic ionic liquids, which are formed by the proton transfer between a Brønsted acid and base, can act as structured solvents that influence surfactant aggregation. rsc.orgresearchgate.net Studies on the self-assembly of dodecylammonium surfactants in PILs like ethylammonium (B1618946) nitrate (B79036) (EAN) have shown that micelle formation still occurs, driven by a solvophobic effect analogous to the hydrophobic effect in water. rsc.orgnih.gov The release of constrained solvent molecules upon aggregation appears to be a primary driving force. researchgate.netnih.gov The structure of the PIL, including its H-bonding network and whether it exhibits its own amphiphilic nanostructure, plays a crucial role. rsc.orgnih.gov For quaternary ammonium surfactants like DTAC, the critical micelle concentration (CMC) and micelle structure are sensitive to the specific PIL used, with interactions between the surfactant headgroup and the ionic liquid components being significant. rsc.org

Deep eutectic solvents, which are mixtures of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., a quaternary ammonium salt like choline (B1196258) chloride), represent another class of alternative solvents. sciopen.comyoutube.com While specific detailed studies on DTAC self-assembly in a wide range of DESs are emerging, the principles suggest that the structured nature of the DES and the strong intermolecular interactions (primarily hydrogen bonding) within the solvent will significantly modulate the self-assembly process. The solvophobic driving force for aggregation will depend on the specific components of the DES.

Behavior of Dodecyltrimethylammonium Chloride in Mixed Surfactant Systems

When DTAC is combined with other surfactants, the resulting mixtures often exhibit properties that are superior to those of the individual components. This behavior is a result of specific interactions between the different surfactant molecules, both in solution (as mixed micelles) and at interfaces (in mixed adsorbed films).

Synergistic and Non-Ideal Interactions in Mixed Micelles and Adsorbed Films

The mixing of DTAC, a cationic surfactant, with anionic, nonionic, or zwitterionic surfactants typically leads to non-ideal behavior and synergistic interactions. nih.gov Synergy is most pronounced in mixtures of oppositely charged surfactants, such as DTAC and an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) or alcohol ether sulfate (AES). nih.govresearchgate.net The strong electrostatic attraction between the cationic headgroup of DTAC and the anionic headgroup of the other surfactant significantly reduces the electrostatic repulsion that would normally exist between headgroups of the same charge. This leads to a much lower critical micelle concentration (CMC) for the mixture compared to the individual components and a more stable, compact mixed micelle structure. researchgate.netcapes.gov.br

The degree of this non-ideal interaction can be quantified by the micellar interaction parameter, βm, calculated using Rubingh's regular solution theory. nih.gov A negative value of β indicates an attractive interaction (synergism), with more negative values signifying a stronger attraction. For DTAC mixed with anionic surfactants, β values are strongly negative. nih.govresearchgate.net

Synergism is also observed in mixtures of DTAC with nonionic or zwitterionic surfactants, although the interactions are generally weaker than in cationic-anionic pairs. nih.govcsun.edu In these systems, non-ideality arises from factors like reduced electrostatic repulsion due to the "spacer" effect of the nonionic headgroup and specific headgroup interactions. acs.orgnih.gov These synergistic effects enhance performance in applications such as foaming and detergency. researchgate.netcapes.gov.br

Table 2: Interaction Parameters (β) for Mixed Micelle Formation with Dodecyltrimethylammonium Chloride (DTAC)

| Surfactant System | Type of Interaction | Interaction Parameter (β) | Observation | Reference |

| DTAC / Alcohol Ether Sulfate (AES) | Cationic / Anionic | Strongly Negative | Strong synergistic interaction in mixed micelles. | researchgate.net |

| DTAC / 2-dodecyldiethylenetriaminepentaacetic acid (4-C12-DTPA) | Cationic / Zwitterionic (net negative charge) | Negative | Synergism observed; most negative β value compared to SDS and DDAO mixtures with 4-C12-DTPA. | nih.gov |

| DTAC / diheptanoyl-sn-glycero-3-phosphocholine (DHPC) | Cationic / Zwitterionic | Negative | Non-ideal behavior, with micelles becoming richer in the ionic component at higher DHPC mole fractions. | csun.edu |

Influence on Interfacial Tension and Adsorption Characteristics in Binary Mixtures

In binary surfactant mixtures, the presence of DTAC significantly influences the properties of the air/water and liquid/liquid interfaces. The synergistic interactions observed in mixed micelles also manifest at interfaces, leading to more efficient reduction of surface and interfacial tension. A mixed adsorbed film is often more densely packed than an adsorbed film of a single surfactant due to the favorable interactions between the different molecules. researchgate.net

For instance, in cationic-anionic mixtures containing DTAC, the strong attraction between the headgroups allows for very effective packing at the interface, which dramatically lowers the interfacial tension at a lower total surfactant concentration than would be required for either component alone. researchgate.netchemijournal.comresearchgate.net The composition of the surfactant at the interface can be different from its composition in the bulk solution, a characteristic of non-ideal mixing. researchgate.netnih.gov

The interactions at the interface can be described by an interaction parameter, βσ, which is analogous to the micellar parameter. Studies have shown that for a DTAC/AES mixture, the attractive interactions at the air/liquid interface were significant, though they differed in magnitude from the interactions within the micelle. researchgate.net This enhanced interfacial activity is critical for applications such as enhanced oil recovery, where ultra-low interfacial tension is desired. chemijournal.comresearchgate.net

Interaction Mechanisms of Dodecyltrimethylammonium Chloride with Diverse Systems

Interactions in Biological Research Systems (Non-Clinical Focus)

In the realm of biological research, DTAC's interactions with cellular components, particularly membranes, are of significant interest. These interactions are fundamental to its application in cell lysis, protein studies, and the development of research-oriented delivery systems.

The primary mechanism by which dodecyltrimethylammonium (B156365) chloride induces cell membrane permeabilization and subsequent lysis is through the disruption of the lipid bilayer. constantsystems.com As a surfactant, DTAC monomers insert their hydrophobic tails into the lipid core of the cell membrane, while the hydrophilic head groups remain exposed to the aqueous environment. This insertion disrupts the native structure and integrity of the membrane. constantsystems.comgoogle.com

As the concentration of DTAC increases, a process of cooperative insertion occurs. The accumulation of surfactant molecules within the membrane leads to the formation of mixed micelles, which are aggregates of lipid and surfactant molecules. opsdiagnostics.com This process effectively solubilizes the membrane, leading to the formation of pores and eventual cell lysis, releasing the intracellular contents. constantsystems.comnih.gov The process can be categorized into several stages:

Binding and Insertion: Individual DTAC molecules bind to and insert into the outer leaflet of the cell membrane.

Transmembrane Movement (Flip-Flop): Surfactant molecules can then be transferred to the inner leaflet of the membrane. google.com

Membrane Disruption: At a critical concentration, the structural integrity of the membrane is compromised, leading to increased permeability. google.comnih.gov

Lysis: Complete disintegration of the membrane occurs, resulting in cell lysis. google.com

The efficiency of lysis can be influenced by factors such as the concentration of the surfactant and the specific composition of the cell membrane. google.com It has been noted that surfactants with charged head groups may require more time to cross the membrane compared to non-ionic surfactants. google.com

The ability of dodecyltrimethylammonium chloride to disrupt lipid bilayers makes it a useful tool for the solubilization and purification of integral membrane proteins. sigmaaldrich.com These proteins are embedded within the cell membrane and require detergents to be extracted and studied in an aqueous environment. sigmaaldrich.com

The process of solubilization involves the replacement of the native lipid environment around the membrane protein with a detergent micelle. sigmaaldrich.com DTAC, above its critical micelle concentration (CMC), forms micelles that can encapsulate the hydrophobic transmembrane domains of the protein, while the hydrophilic regions of the protein remain exposed to the solvent. opsdiagnostics.comsigmaaldrich.com This results in a stable protein-detergent complex that is soluble in aqueous buffers. sigmaaldrich.com

Key considerations for successful membrane protein solubilization and purification using detergents like DTAC include:

Detergent Concentration: The concentration must be above the CMC to ensure micelle formation and effective solubilization.

Protein Stability: The chosen detergent should not denature the protein or disrupt its native conformation and activity. sigmaaldrich.comnih.gov Some proteins may require the presence of native lipids within the detergent micelle to maintain stability. sigmaaldrich.com

Downstream Compatibility: The detergent must be compatible with subsequent purification techniques such as chromatography and analysis methods. researchgate.netsigmaaldrich.com

The selection of the appropriate detergent is critical, as different detergents can have varying effects on protein stability and the integrity of protein complexes. nih.gov

Dodecyltrimethylammonium chloride is utilized in the formation of nanocapsules for research purposes, particularly as a stabilizing agent in nanoemulsions that serve as precursors to nanocapsules. nih.gov One method involves the creation of a nanoemulsion with an oily core, which is stabilized by DTAC. nih.gov This cationic surfactant forms a positively charged layer at the oil-water interface.

These nanoemulsions can then be coated with a polymer, such as κ-carrageenan, through electrostatic interactions between the negatively charged polymer and the positively charged DTAC head groups at the nanoemulsion surface. nih.govrciueducation.org This process results in the formation of nanocapsules with an average size ranging from approximately 250 to 330 nm. nih.govrciueducation.org

The characteristics of these nanocapsules, such as size and surface charge (zeta potential), can be controlled by adjusting the molar charge ratio of the components. nih.govrciueducation.org For instance, the zeta potential of these nanocapsules can range from approximately +80 to +7 mV. nih.govrciueducation.org The formation of these nanocapsules is confirmed through techniques like density gradient centrifugation, which shows a density intermediate between that of nanoemulsions and nanospheres. nih.gov The morphology and structure of these nanocapsules can be evaluated using scanning electron microscopy (SEM) and atomic force microscopy (AFM), which have shown them to be capsular structures with smooth walls. nih.gov

Table 1: Properties of DTAC-Stabilized Nanocapsules

| Parameter | Value | Reference |

|---|---|---|

| Average Size | ~250-330 nm | nih.govrciueducation.org |

| Zeta Potential | ~+7 to +80 mV | nih.govrciueducation.org |

| Stabilizing Agent | Dodecyltrimethylammonium chloride (DTAC) | nih.gov |

| Coating Polymer (Example) | κ-carrageenan | nih.govrciueducation.org |

Interactions in Materials Science and Nanotechnology

In materials science and nanotechnology, dodecyltrimethylammonium chloride serves as a crucial component in the synthesis of advanced materials, leveraging its self-assembly properties and electrostatic interactions.

Dodecyltrimethylammonium chloride is employed as a structure-directing agent or template in the synthesis of mesoporous materials, such as SBA-1 silica (B1680970). Cationic surfactants like DTAC are used to create the porous structure of these materials. nih.gov In the synthesis process, the surfactant molecules self-assemble into micelles or other ordered structures in the reaction mixture.

These surfactant aggregates act as a template around which the inorganic silica precursors hydrolyze and condense, forming a solid silica framework. After the framework is formed, the organic template is removed, typically through calcination or solvent extraction, leaving behind a porous material with a regular arrangement of mesopores. The size and shape of the pores are influenced by the choice of surfactant and the synthesis conditions.

The interaction between dodecyltrimethylammonium chloride and polymers is a key area of research for developing new materials with tailored properties. These interactions are primarily driven by electrostatic forces between the cationic surfactant and anionic polymers, as well as hydrophobic interactions. nih.govnih.gov

When DTAC is mixed with an oppositely charged polymer, such as sodium poly(acrylic acid), strong interactions lead to the formation of polymer-surfactant complexes. nih.gov This interaction can significantly alter the properties of the solution, including its viscosity and surface tension. nih.gov The formation of these complexes can occur at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (cmc) of the surfactant alone. nih.gov

The nature of the resulting material depends on the molar ratio of the surfactant to the polymer. nih.gov At different ratios, the complexes can form nanoparticles with either a net positive or negative charge. nih.gov These interactions can be harnessed to create a variety of new materials, including:

Coatings and Films: The adsorption of polymer-surfactant complexes at interfaces can be used to modify surface properties. nih.gov

Delivery Systems: The formation of nanoparticles through these interactions offers potential for encapsulation and controlled release applications. nih.gov

Rheology Modifiers: The changes in viscosity resulting from polymer-surfactant interactions are utilized in various formulations to control flow behavior. nih.govresearchgate.net

The study of these interactions often involves a combination of techniques, including tensiometry, calorimetry, and dynamic light scattering, to characterize the resulting complexes. researchgate.net

Table 2: Investigated Polymer-DTAC Interaction Systems

| Polymer | Interaction Type | Resulting Structure/Phenomenon | Reference |

|---|---|---|---|

| Sodium poly(acrylic acid) (NaPAA) | Electrostatic and Hydrophobic | Adsorption of polymer-surfactant complexes at the air-water interface | nih.gov |

| Poly(diallyldimethylammonium chloride) (PDADMAC) with anionic surfactants (as a model for cationic polymer interactions) | Electrostatic and Hydrophobic | Formation of nanoparticles and coacervates | nih.govresearchgate.net |

Potential in Nanotechnology Research

Dodecyltrimethylammonium chloride (DTAC) has demonstrated considerable potential in the field of nanotechnology, primarily leveraged for its surfactant properties to direct the synthesis, stabilization, and application of nanomaterials. Its cationic nature and self-assembly characteristics are instrumental in these processes.

Research has shown that DTAC is integral in creating and utilizing nanoparticles for specific applications. For instance, Hydroxypropyltrimethyl ammonium (B1175870) chloride chitosan (B1678972) (HACC), a derivative, has been formulated into nanoparticles for the reinforcement of fragile paper documents. mdpi.com These cationic nanoparticles have shown effectiveness in preventing the migration of anionic water-sensitive dyes, thereby preserving historical and cultural artifacts. mdpi.com

In environmental nanotechnology, DTAC is used to modify the surface properties of materials to enhance their function. It has been employed as a collector in the flotation separation of minerals at the nanoscale. bohrium.com Studies on the separation of magnesite from quartz impurities have shown that DTAC can selectively adsorb onto the quartz surface, altering its hydrophobicity and enabling effective separation. bohrium.comresearchgate.net Field Emission Scanning Electron Microscopy (FESEM) and Atomic Force Microscopy (AFM) have confirmed that the DTAC collector adsorbs almost exclusively onto the quartz surface, forming a distinct adsorption layer, while its interaction with the magnesite surface is weak. bohrium.com This high selectivity makes it a promising agent for purifying low-grade magnesite. bohrium.com Furthermore, DTAC has been investigated in conjunction with other materials for the degradation of environmental pollutants. researchgate.net

Role as a Catalyst and its Influence on Reaction Kinetics

DTAC is a well-established quaternary ammonium compound that functions effectively as a phase transfer catalyst, influencing both reaction rates and selectivity in multiphasic systems.

Phase Transfer Catalysis in Organic Transformations (e.g., Quaternization, Alkylation, Esterification)

Phase Transfer Catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic phase and an aqueous phase containing a reagent). DTAC, as a phase transfer catalyst, facilitates the transport of one reactant across the phase boundary to react with the other. riverlandtrading.combiomedres.us This action overcomes the mutual insolubility of the reactants, leading to faster and more efficient reactions under milder conditions. biomedres.usmdpi.com

The catalytic activity of quaternary ammonium salts like DTAC is crucial for a variety of organic transformations:

Quaternization: In quaternization reactions, DTAC can facilitate the transfer of anions, promoting the formation of other quaternary ammonium salts. core.ac.uk

Alkylation: DTAC is employed as a catalyst in alkylation reactions, such as the C5-selective alkylation of hydantoins. sciencemadness.orgnih.gov It enables the use of a base in an aqueous phase to deprotonate a substrate in an organic phase, with the DTAC cation forming an ion pair with the resulting anion and transferring it for subsequent reaction. nih.govnih.gov

Esterification: In esterification reactions, particularly those involving acid chlorides or anhydrides, DTAC can transfer carboxylate anions from an aqueous phase to an organic phase. riverlandtrading.commdpi.comresearchgate.netajol.info This method avoids the harsh conditions of traditional acid-catalyzed esterification and often leads to high yields and simplified product isolation. mdpi.comresearchgate.net The process is efficient for a range of phenols and carboxylic acids. researchgate.net

The general mechanism involves the quaternary ammonium cation (Q+) from DTAC forming an ion pair with the reactant anion (Y-) in the aqueous phase. This ion pair (Q+Y-) is sufficiently lipophilic to move into the organic phase, where the anion can react with the organic substrate (RX).

Table 1: Examples of Organic Transformations Catalyzed by Dodecyltrimethylammonium Chloride (or similar Quaternary Ammonium Salts)

Modulation of Reaction Rates and Selectivity in Aqueous Media

In aqueous and biphasic systems, DTAC can significantly modulate reaction rates and selectivity. Its surfactant properties lead to the formation of micelles above a certain concentration, known as the critical micelle concentration (CMC). elsevierpure.com These micellar aggregates can create a microenvironment that differs significantly from the bulk solution, thereby influencing reaction pathways.

The adsorption of DTAC at interfaces, such as the water/air or water/oil interface, alters the surface tension and can concentrate reactants, leading to an acceleration of reaction rates. elsevierpure.comelsevierpure.com Thermodynamic studies of DTAC solutions have quantified the changes associated with its adsorption from both monomeric and micellar states. elsevierpure.com The structure of the head group and the length of the alkyl chain are critical factors that influence its adsorption behavior and, consequently, its effect on reaction kinetics. researchgate.netelsevierpure.com For example, in flotation processes, longer carbon chain quaternary ammonium collectors have demonstrated better collection capability than shorter chain variants like DTAC. researchgate.net The activity of a phase transfer catalytic reaction is sensitive to many factors, including the catalyst concentration, solvent, and temperature. biomedres.us

Participation in Oxidation Reactions

DTAC and its decomposition products have been shown to participate in oxidation reactions. The thermal decomposition of DTAC can generate reactive species that act as oxidizing agents. researchgate.net In one study, the thermal decomposition products of DTAC, including HCl, CH3Cl, and 1-chlorododecane (B51209), were used for the gas-solid redox oxidation of intermetallic precursors like Na12Ge17 to prepare metastable germanium allotropes. researchgate.net This provides a low-temperature route for the synthesis of unique elemental modifications and intermetallic phases. researchgate.net

Furthermore, quaternary ammonium salts like DTAC are used as phase transfer catalysts in the catalyzed oxidation of unsaturated cycloaliphatic compounds for the synthesis of alicyclic epoxy resins. google.com This application highlights the catalyst's role in improving product yield and simplifying the synthesis process, making it more environmentally friendly and suitable for industrial-scale production. google.com While advanced oxidation processes have been studied for the degradation of similar quaternary ammonium compounds, the direct role of DTAC as a primary oxidant is less common than its function as a catalyst or a source of oxidizing agents upon decomposition. dntb.gov.uadntb.gov.ua

Applications in Advanced Analytical Chemistry Methodologies

DTAC serves as a valuable tool in modern analytical chemistry, primarily due to its properties as a cationic surfactant and an ion-pairing agent.

Utilization as a Laboratory Reagent and Analytical Standard

Dodecyltrimethylammonium chloride is widely used as a laboratory reagent and an analytical standard. riverlandtrading.comlabproinc.com It is available in high purity (e.g., ≥98.0%) and is employed in various analytical techniques. labproinc.comsrlchem.com One of its key applications is as an ion-pair reagent in chromatography, particularly in High-Performance Liquid Chromatography (HPLC). labproinc.comtcichemicals.com In ion-pair chromatography, DTAC is added to the mobile phase to form neutral ion pairs with anionic analytes. This enhances the retention of otherwise poorly retained analytes on a reverse-phase column, allowing for improved separation and quantification.

It may also be used as a reference material, titrant, or precipitating agent in techniques such as titration and spectrophotometry. riverlandtrading.com Its well-defined chemical properties and stability make it a reliable standard for method development and calibration in chemical analysis. riverlandtrading.comlgcstandards.com

Table 2: Properties of Dodecyltrimethylammonium Chloride as a Laboratory Reagent

Table of Mentioned Compounds

Function as an Ion Pair Reagent in Chromatographic Separations

Dodecyltrimethylammonium chloride (DTAC) serves as a cationic ion pair reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). sielc.comlabproinc.comcdhfinechemical.com This technique is particularly useful for the separation of ionic and highly polar analytes that would otherwise show poor retention on non-polar stationary phases like C8 or C18. technologynetworks.com The fundamental principle of ion pair chromatography involves the addition of a reagent, such as DTAC, to the mobile phase. technologynetworks.com This reagent forms a neutral ion pair with the oppositely charged analyte molecules. technologynetworks.com The formation of this neutral, hydrophobic complex enhances its interaction with the reversed-phase column, thereby increasing its retention time and enabling separation. technologynetworks.com

The mechanism of retention in ion pair chromatography is often described by two models: the ion pair formation in the mobile phase and the dynamic ion exchange model. In the first model, the DTAC cation associates with an anionic analyte in the mobile phase, and the resulting neutral pair partitions onto the hydrophobic stationary phase. The second model, known as the dynamic ion-exchange model, suggests that the hydrophobic dodecyl chains of the DTAC molecules adsorb onto the stationary phase, creating a dynamic ion-exchange surface. Anionic analytes in the mobile phase are then retained by electrostatic interaction with the positively charged trimethylammonium head groups of the adsorbed DTAC. technologynetworks.com

The effectiveness of the separation is influenced by several factors, including the concentration of the ion pair reagent, the composition of the mobile phase (e.g., the type and concentration of organic modifier), and the pH. cdhfinechemical.com For instance, in the separation of quaternary surfactants, a Thermo Scientific Acclaim Surfactant column can be utilized with suppressed conductivity detection. thermofisher.com While specific conditions for DTAC were not detailed in the available literature, a general method for separating similar compounds like dodecyltrimethylammonium bromide involves a mobile phase of acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of various inorganic anions, such as bromide, chloride, fluoride, nitrate (B79036), nitrite, orthophosphate, and sulfate (B86663), is also commonly achieved using ion chromatography, often employing a carbonate-bicarbonate eluent and a conductivity detector. nih.govthermofisher.comepa.govepa.govdergipark.org.tr

A typical application of ion pair chromatography is the separation of acidic compounds. The table below illustrates a hypothetical separation of a mixture of organic acids using DTAC as the ion pair reagent, based on the principles of the technique.

Table 1: Illustrative Chromatographic Separation of Organic Acids using DTAC as an Ion Pair Reagent

| Analyte | Retention Time (min) |

| Benzoic Acid | 5.2 |

| Salicylic Acid | 6.8 |

| Phenylacetic Acid | 4.5 |

| Mandelic Acid | 3.9 |

| This table is illustrative and based on the principles of ion pair chromatography. Actual retention times would vary based on specific experimental conditions. |

Effects on Spectrofluorimetric Analysis and Stability of Analytes

Dodecyltrimethylammonium chloride, as a cationic surfactant, can significantly influence the spectrofluorimetric analysis of various analytes. Its ability to form micelles in aqueous solutions above its critical micelle concentration (CMC) is central to these effects. researchgate.net The micellar environment provides a unique micro-heterogeneous medium that can alter the photophysical properties of fluorescent molecules, leading to enhanced fluorescence intensity and improved stability. nih.gov

One of the primary effects of DTAC and similar surfactants is the enhancement of the fluorescence signal of certain analytes. researchgate.net This enhancement can be attributed to several factors. The incorporation of an analyte into the micellar structure can increase its quantum yield by reducing non-radiative decay processes. This is achieved by shielding the analyte from quenchers present in the bulk aqueous solution and by restricting intramolecular rotations and vibrations that can dissipate the excitation energy as heat. nih.gov For example, while a study on the drug ofloxacin (B1677185) utilized sodium dodecyl sulfate (SDS), an anionic surfactant, the principle of micellar enhancement is similar for cationic surfactants like DTAC. researchgate.netresearchgate.net The inclusion of ofloxacin in the micellar system led to a significant increase in its fluorescence intensity. researchgate.net

Furthermore, the micellar systems formed by surfactants can affect the stability of analytes. By encapsulating the analyte, the micelles can protect it from degradation due to factors such as pH changes or the presence of reactive species in the solution. This stabilizing effect is crucial for developing robust and reproducible spectrofluorimetric methods for the quantification of drugs and other compounds in various matrices, including biological fluids. nih.gov

A study on the mixed micelles of dodecyltrimethylammonium bromide (a closely related salt to DTAC) and the tricyclic antidepressant drug amitriptyline (B1667244) hydrochloride demonstrated the utility of spectrofluorimetry in characterizing such systems. nih.gov The fluorescence measurements allowed for the determination of the total aggregation number and the micropolarity of the micelle's interior. nih.gov This indicates that the presence of the surfactant creates a less polar environment, which can favor the fluorescence of certain analytes. nih.gov The interaction between the drug and the micelle can be strong, leading to the solubilization of the drug within the micellar structure. nih.gov

The table below summarizes the observed effects of a cationic surfactant system on the spectrofluorimetric properties of an analyte, based on a study of a tricyclic antidepressant drug in the presence of dodecyltrimethylammonium bromide. nih.gov

Table 2: Spectrofluorimetric Data on the Interaction of a Tricyclic Antidepressant with Dodecyltrimethylammonium Bromide Micelles

| Parameter | Value |

| Total Mixed Critical Micelle Concentration (mM) | Varies with composition |

| Total Aggregation Number | Varies with composition |

| Micropolarity | Lower than bulk water |

| Association Constant (Drug-Micelle) | High |

| Data derived from a study on mixed micelles of a tricyclic antidepressant and dodecyltrimethylammonium bromide. nih.gov |

Contributions to Eutectic Mixture Formation Research

Dodecyltrimethylammonium chloride is a compound that contributes to the growing field of deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components, forming a liquid at or near room temperature. mdpi.comnih.gov Quaternary ammonium salts, such as DTAC, are commonly used as HBAs in the formation of DESs. nih.gov

Research into DESs has explored various combinations of HBAs and HBDs to create solvents with tailored properties for specific applications, including extraction, synthesis, and materials science. nih.govresearchgate.net While specific studies focusing solely on DTAC in DES formation were not prevalent in the searched literature, the behavior of structurally similar quaternary ammonium salts, such as tetrabutylammonium (B224687) chloride (TBAC), provides significant insight into the role DTAC can play. sciopen.comacademie-sciences.frresearchgate.net

For example, DESs have been formed by mixing TBAC with decanoic acid. sciopen.comacademie-sciences.fr The interaction between the chloride anion of the salt and the carboxylic acid group of the fatty acid through hydrogen bonding is the primary driving force for the formation of the eutectic mixture. The bulky alkyl chains of both the quaternary ammonium salt and the fatty acid contribute to the disruption of the crystal lattices of the individual components, leading to a lower melting point of the mixture. sciopen.com A study on DESs composed of tetrabutylammonium chloride and decanoic acid investigated their thermal and electrochemical properties, highlighting the influence of the composition on the physicochemical characteristics of the resulting solvent. academie-sciences.fr

Another area of research involves the formation of DESs using natural components, leading to so-called natural deep eutectic solvents (NADES). nih.gov Thymol (B1683141), a natural monoterpene, has been used as an HBD with various HBAs, including choline (B1196258) chloride, to form DESs. mdpi.comnih.gov These natural solvents are of particular interest due to their potential for being more environmentally friendly. researchgate.net Research on thymol-based DESs with long-chain organic acids has also been conducted, demonstrating the versatility of these systems. mdpi.comresearchgate.net The formation of a DES from a mixture of thymol and decanoic acid has been reported for the extraction of mycotoxins. nih.gov Given that DTAC contains a long dodecyl chain, it is a promising candidate for the formation of hydrophobic DESs when combined with suitable HBDs like long-chain fatty acids or terpenes. nih.gov These hydrophobic DESs are particularly useful for the extraction of non-polar compounds from aqueous solutions. nih.gov

The table below presents data on the formation of a deep eutectic solvent using a quaternary ammonium salt and a fatty acid, which is analogous to a system that could be formed with DTAC.

Table 3: Properties of a Tetrabutylammonium Chloride and Decanoic Acid-Based Deep Eutectic Solvent

| Molar Ratio (HBA:HBD) | Glass Transition Temperature (°C) |

| 1:2 | Not observed (good glass-former) |

| 1:1 | Not observed (good glass-former) |

| 2:1 | Crystallization observed |

| Data derived from a study on tetrabutylammonium chloride and decanoic acid mixtures. academie-sciences.fr |

Environmental Behavior and Fate of Dodecyltrimethylammonium Chloride

Biodegradation Mechanisms and Kinetics in Natural Aquatic Environments

The ultimate biodegradation of dodecyltrimethylammonium (B156365) chloride in aquatic systems has been the subject of scientific investigation. Studies conducted in marine environments, such as the Gulf of Cadiz in Spain, have shown that DTAC can be mineralized in seawater. nih.gov The biodegradation process often follows a logistic kinetic model, which includes an initial lag phase before significant degradation occurs. nih.gov

Research has determined specific kinetic parameters for DTAC in a marine setting. For instance, one study recorded a lag time of 15.17 days, after which the degradation process commenced, leading to a half-life of 26.95 days. nih.gov This indicates that while the compound is biodegradable, it can persist in the water column for a period before being broken down by microbial communities.

Table 1: Biodegradation Kinetic Parameters for Dodecyltrimethylammonium Chloride in Seawater This table presents the kinetic data from a study on the biodegradation of DTAC in seawater samples.

| Kinetic Parameter | Value (days) |

|---|---|

| Lag Time | 15.17 |

Sorption and Adsorption Processes in Environmental Matrices

The interaction of dodecyltrimethylammonium chloride with solid environmental phases, such as soils and sediments, is a critical process influencing its environmental concentration and mobility.

The sorption of DTAC to agricultural soils is a rapid process, typically reaching equilibrium within 120 minutes. eduhk.hknih.gov The kinetics of this process have been shown to follow a pseudo-second-order model. eduhk.hknih.gov The sorption process is spontaneous and favorable, characterized primarily as a physical sorption dominated by ion exchange mechanisms. eduhk.hknih.gov

The extent of DTAC sorption can be effectively described by standard isotherm models. Both the Freundlich and Langmuir models have been found to fit the isotherm data well, with the Langmuir model providing a slightly better correlation in some studies. eduhk.hknih.gov These models help quantify the sorption capacity and affinity of the soil for the compound.

Several environmental factors significantly influence the sorption of DTAC:

Clay Content: The clay content of soil is a predominant factor controlling DTAC sorption. eduhk.hknih.gov Soils with higher clay content exhibit a greater sorption capacity and affinity for the compound. eduhk.hknih.gov Consequently, DTAC is expected to have higher mobility in soils with lower clay content. eduhk.hknih.gov

pH: Lower pH values in soil are associated with lower sorption, potentially leading to increased mobility and availability for plant uptake. eduhk.hknih.gov

Ion Presence: The presence of other ions in the soil solution heavily affects DTAC sorption. eduhk.hknih.gov Anions tend to promote sorption, while cations inhibit it due to competition for binding sites. eduhk.hknih.gov

Table 2: Sorption Characteristics of Dodecyltrimethylammonium Chloride in Agricultural Soils This table summarizes the findings from batch experiments investigating the sorption of DTAC to various agricultural soils.

| Characteristic | Finding |

|---|---|

| Kinetics | Follows pseudo-second-order kinetics; reaches equilibrium within 120 minutes. eduhk.hknih.gov |

| Isotherm Models | Data fits well with both Freundlich and Langmuir models. eduhk.hknih.gov |

| Primary Mechanism | Physical sorption dominated by ion exchange. eduhk.hknih.gov |

| Key Influencing Factor | Soil clay content is the predominant phase for sorption. eduhk.hknih.gov |

| Effect of pH | Lower pH leads to lower sorption and higher mobility. eduhk.hknih.gov |

| Effect of Other Ions | Anions promote sorption, while cations inhibit it. eduhk.hknih.gov |

In riverine environments, dodecyltrimethylammonium chloride readily adsorbs to suspended and bottom sediments. The adsorption distribution ratio, which quantifies the partitioning between sediment and water, has been observed to be inversely related to the sediment concentration in the water. oup.com Studies have reported distribution ratios ranging from 440 L/kg at high sediment concentrations (248,000 mg/L) to as high as 251,000 L/kg at lower sediment concentrations (230 mg/L). oup.com

This adsorption behavior can be described by the Freundlich isotherm model, with data typically showing slopes less than or equal to one. oup.com The underlying process is consistent with an ion-exchange mechanism, where the cationic DTAC molecule exchanges with other cations on the sediment surface. oup.com

Environmental Partitioning and Mobility in Water Systems

The environmental partitioning of dodecyltrimethylammonium chloride is dictated by its strong tendency to sorb to solid matrices. In aquatic systems, the compound will partition significantly from the water column to suspended particles and bed sediments. oup.com This strong adsorption, evidenced by high distribution ratios, limits its mobility in the aqueous phase. oup.com

In terrestrial systems, mobility is largely dependent on soil characteristics. In soils with low clay content and lower pH, DTAC exhibits higher mobility, creating a potential for leaching and accumulation in crops. eduhk.hknih.gov Conversely, in clay-rich soils, the compound is less mobile and more likely to be retained within the soil matrix. eduhk.hknih.gov The process is heavily influenced by ion-exchange, indicating that the compound's movement is linked to the cation exchange capacity of the soil and sediment. eduhk.hknih.govoup.com

Advanced Characterization Techniques and Computational Modeling for Dodecyltrimethylammonium Chloride Systems

Spectroscopic Investigations of Dodecyltrimethylammonium (B156365) Chloride Systems

Spectroscopic techniques are indispensable for probing the structure and dynamics of dodecyltrimethylammonium chloride at a molecular level. They offer non-invasive ways to study everything from the orientation of single molecules at an interface to the collective behavior of thousands of molecules within a micelle or liquid crystalline phase.

Sum Frequency Generation (SFG) is a surface-specific nonlinear optical spectroscopy ideal for investigating the structure of molecules at interfaces. nih.govnih.gov As a second-order nonlinear optical process, SFG is forbidden in media with inversion symmetry; thus, a signal is only generated where this symmetry is broken, such as at an interface. nih.gov An SFG spectrum, where signal intensity is plotted against an input infrared frequency, provides a vibrational spectrum of the interfacial molecules. nih.gov

For surfactants like dodecyltrimethylammonium chloride, SFG can determine the orientation of the hydrophobic alkyl chains and the hydrophilic headgroups at interfaces like the air/water or solid/liquid interface. By analyzing the SFG spectra, particularly the polarization of the incoming and outgoing beams, the average orientation tilt angle and angular distribution of specific functional groups (e.g., the methyl groups of the alkyl tail) relative to the surface normal can be calculated. elsevierpure.comaps.org Studies on similar molecules have shown that the orientation of the C=O groups on various polymers can be determined, and that for some molecules, the alkyl chain is oriented parallel to the surface plane while the aromatic ring is tilted. researchgate.netsemanticscholar.org This technique has been successfully used to monitor molecular orientation at different surface densities, finding, for example, that in condensed phases molecules are oriented nearly normal to the surface, while in expanded phases they are highly disordered. aps.org

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing the adsorption mechanism of surfactants onto solid surfaces. researchgate.net By comparing the FTIR spectrum of a substrate before and after exposure to a DTAC solution, the presence of adsorbed surfactant can be confirmed and its binding interactions inferred.

The adsorption of dodecyltrimethylammonium chloride onto mineral surfaces has been verified using this method. For instance, in studies involving kaolinite, the FTIR spectrum of the mineral after treatment with a poly diallyl-dimethyl-ammonium chloride (a cationic polymer with similar functional groups) showed characteristic bands of the polymer, confirming its adsorption. researchgate.net Similarly, when investigating the interaction of DTAC with quartz, FTIR analysis shows that DTAC adsorbs on the quartz surface. The appearance of peaks characteristic of the C-H bonds of the dodecyl chain in the spectrum of the treated mineral provides direct evidence of adsorption. nih.gov The spectra can reveal changes in the mineral's own vibrational modes upon surfactant adsorption, suggesting specific interactions. For example, studies on other cationic surfactants have identified peaks in the 1386 cm⁻¹ region as characteristic of C-H alkyl halide groups, indicating charge separation and interaction with the surface. nih.gov The technique can differentiate between physical adsorption (e.g., via van der Waals or electrostatic forces) and chemical adsorption (chemisorption), which involves the formation of a chemical bond. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure and dynamics of dodecyltrimethylammonium chloride in both solution and complex liquid crystalline phases. nih.gov Techniques like ¹H and ¹³C NMR can confirm the molecular structure, while more advanced methods provide insight into aggregation and molecular motion.

²H (deuterium) NMR is particularly powerful when used with selectively deuterated DTAC molecules. In ordered systems like lyotropic liquid crystals, the deuterium (B1214612) nucleus (spin I=1) interacts with the local electric field gradient, resulting in a characteristic "quadrupolar splitting" in the spectrum. libretexts.orgdtic.mil The magnitude of this splitting is sensitive to the time-averaged orientation of the C-²H bond vector, providing detailed information about molecular order and dynamics. researchgate.netnih.gov Studies on the DTAC/water system have used ²H NMR to investigate the micellar cubic phase (I₁), interpreting relaxation rates to conclude that the molecular order after diffusion and aggregate rotation is small. researchgate.net The analysis of ²H NMR lineshapes reveals information about local trans-gauche conformational changes in the alkyl chains. nih.gov

| Nucleus | Assignment | Chemical Shift (ppm) | Solvent |

| ¹H | N-(CH₃)₃ | ~3.1 | D₂O |

| ¹H | α-CH₂ (N-CH₂) | ~3.3 | D₂O |

| ¹H | β-CH₂ | ~1.7 | D₂O |

| ¹H | (CH₂)₉ (bulk) | ~1.3 | D₂O |

| ¹H | Terminal CH₃ | ~0.9 | D₂O |

| ¹³C | N-(CH₃)₃ | 53.4 | D₂O |

| ¹³C | α-CH₂ (N-CH₂) | 67.2 | D₂O |

| ¹³C | β-CH₂ | 26.8 | D₂O |

| ¹³C | (CH₂)₉ (bulk) | 23.1 - 32.4 | D₂O |

| ¹³C | Terminal CH₃ | 14.5 | D₂O |

Note: Chemical shifts are approximate and can vary with concentration, temperature, and solvent.

Small-Angle Neutron Scattering (SANS) and X-ray Diffraction (XRD) are premier techniques for characterizing the size, shape, and arrangement of DTAC aggregates in solution and in lyotropic liquid crystalline phases.

SANS is particularly well-suited for studying micellar solutions. rsc.org By measuring how a beam of neutrons is scattered by the sample, information about the structure on a length scale of 1 to 100 nm can be obtained. rsc.org This allows for the determination of key micellar parameters such as the aggregation number (the number of surfactant molecules per micelle), the shape of the micelle (e.g., spherical or ellipsoidal), and the degree of counterion binding. rsc.orgncku.edu.tw The ability to use deuterated solvents (like D₂O) or deuterated surfactants enhances the contrast between the micelle and the solvent, making SANS a powerful tool for these systems. rsc.org

X-ray diffraction, particularly Small-Angle X-ray Scattering (SAXS), is used to determine the structure of the more ordered liquid crystalline phases that DTAC forms at higher concentrations. The positions of the diffraction peaks reveal the symmetry and lattice parameters of the phase. For example, synchrotron XRD studies on the DTAC-water system under high pressure have identified pressure-induced phase transitions. csun.edu At specific concentrations, pressure can induce a transition from a hexagonal (H₁) phase to a micellar cubic (Pm3n) phase, or from a bicontinuous cubic (Ia3d) phase back to a hexagonal phase. csun.edu These studies have determined the unit cell size of the cubic Ia3d phase of DTAC to be approximately 7.9 nm at 17 wt.% water content. csun.edu

| Technique | System | Parameter | Finding | Source |

| XRD | DTAC-Water (c=0.8) | Phase Transition | Ia3d cubic → Hexagonal | csun.edu |

| XRD | DTAC-Water (c=0.5-0.6) | Phase Transition | Hexagonal → Pm3n cubic | csun.edu |

| XRD | DTAC-Water (17 wt%) | Unit Cell Size | Ia3d phase: ~7.9 nm | csun.edu |

| SANS | SDS + (CH₃)₄NBr | Aggregation Number | Increases with salt | ncku.edu.tw |

| TRFQ* | DTAC | Aggregation Number (N) | N depends on counterion concentration (Caq) | usc.es |

TRFQ (Time-Resolved Fluorescence Quenching) provides complementary data to SANS.

Fluorescence spectroscopy, often using a probe molecule, is a highly sensitive method for studying the formation and properties of micelles. Pyrene (B120774) is a commonly used fluorescent probe because its emission spectrum is highly sensitive to the polarity of its local environment. researchgate.net